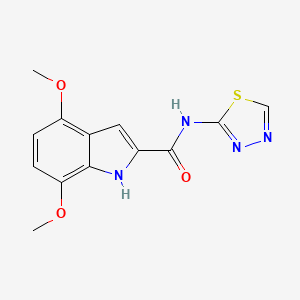
4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of functional groups, including methoxy groups, a thiadiazole ring, and a carboxamide group, which may contribute to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under cyclization conditions.
Coupling Reactions: The final step involves coupling the indole core with the thiadiazole ring and introducing the carboxamide group through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
反応の種類
4,7-ジメトキシ-N-(1,3,4-チアゾール-2-イル)-1H-インドール-2-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を形成する可能性があります。
還元: カルボキサミド基は還元されてアミンを形成する可能性があります。
置換: メトキシ基は、求核置換反応により他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸性または塩基性条件下で使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を塩基の存在下または酸性条件下で使用できます。
生成される主な生成物
酸化: アルデヒドまたはカルボン酸の形成。
還元: 1級または2級アミンの形成。
置換: さまざまな官能基を持つ置換インドール誘導体の形成。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスや相互作用を研究するためのプローブとして。
医学: そのユニークな構造と生物活性による潜在的な治療的応用。
産業: 新しい材料の開発や化学反応における触媒としての使用。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
4,7-ジメトキシ-N-(1,3,4-チアゾール-2-イル)-1H-インドール-2-カルボキサミドの作用機序は、その特定の生物学的標的に依存します。考えられる機序には以下が含まれます。
酵素または受容体への結合: この化合物は、特定の酵素または受容体と相互作用して、その活性を調節する可能性があります。
タンパク質間相互作用の阻害: この化合物は、タンパク質間の相互作用を阻害して、細胞プロセスに影響を与える可能性があります。
シグナル伝達経路の調節: この化合物は、シグナル伝達経路に影響を与え、細胞の挙動の変化につながる可能性があります。
類似化合物との比較
類似化合物
4,7-ジメトキシ-1H-インドール-2-カルボキサミド: チアゾール環がなく、生物活性が変化する可能性があります。
N-(1,3,4-チアゾール-2-イル)-1H-インドール-2-カルボキサミド: メトキシ基がなく、化学反応性と相互作用に影響を与える可能性があります。
4,7-ジメトキシ-1H-インドール: カルボキサミド基とチアゾール基の両方がなく、その特性が大きく変化します。
独自性
4,7-ジメトキシ-N-(1,3,4-チアゾール-2-イル)-1H-インドール-2-カルボキサミドは、メトキシ基とチアゾール環の両方が存在するため、類似の化合物と比較して、独自の生物活性と化学反応性を示す可能性があります。
特性
分子式 |
C13H12N4O3S |
|---|---|
分子量 |
304.33 g/mol |
IUPAC名 |
4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H12N4O3S/c1-19-9-3-4-10(20-2)11-7(9)5-8(15-11)12(18)16-13-17-14-6-21-13/h3-6,15H,1-2H3,(H,16,17,18) |
InChIキー |
XNRZYROSKRPVJC-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC3=NN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















